2-(5-chloro-2-hydroxyphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-(5-chloro-2-hydroxyphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H16ClN3O6 and its molecular weight is 453.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.0727629 g/mol and the complexity rating of the compound is 771. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Materials Science Applications
In materials science, derivatives of benzo[de]isoquinoline-1,3-dione have been explored for their unique properties. For instance, studies on the solvation effects in the formation of gels and crystalline structures have shown how the choice of solvent can control the reaction pathways and physical properties of imide derivatives, which are structurally related to the compound (Singh & Baruah, 2008). This research highlights the potential for using such compounds in developing new materials with tailored properties for various applications.
Pharmacological Applications
Pharmacologically, benzo[de]isoquinoline-1,3-diones have demonstrated significant bioactivity. Notably, derivatives have shown inhibitory effects against viruses such as herpes simplex and vaccinia viruses in chick embryo cell cultures, suggesting potential antiviral applications (GARCIA-GANCEDO et al., 1979). Moreover, studies on the anticancer activity of similar compounds, specifically their efficacy and toxicity in mouse models, have provided insight into their potential as therapeutic agents against cancer (Mukherjee et al., 2013).
Organic Synthesis and Chemical Studies
In the realm of organic synthesis, the reactivity and cyclization mechanisms of isoquinoline derivatives have been investigated, contributing to the development of new synthetic methodologies (Li et al., 2017). Such research underscores the versatility of these compounds in constructing complex heterocyclic structures, which are of great interest in medicinal chemistry and material science.
Properties
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-6-morpholin-4-yl-5-nitrobenzo[de]isoquinoline-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O6/c23-12-4-5-18(27)16(10-12)25-21(28)14-3-1-2-13-19(14)15(22(25)29)11-17(26(30)31)20(13)24-6-8-32-9-7-24/h1-5,10-11,27H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIXILUVQKLWOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C4=C2C=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)Cl)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.